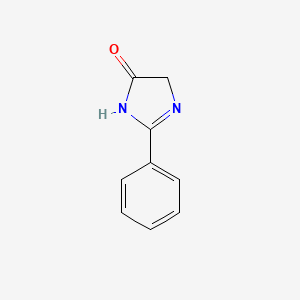
N-(1-Adamantyl)-4-morpholinethiocarboxamide
描述
N-(1-Adamantyl)-4-morpholinethiocarboxamide (AMT) is a novel compound with potential application in scientific research. It is a white powder that is soluble in water and has a melting point of 207-210°C. AMT belongs to the class of aminothiocarboxamides and is the first to be synthesized from the adamantyl moiety. It has been studied for its potential therapeutic applications, as well as its use in laboratory experiments.
科学研究应用
N-(1-Adamantyl)-4-morpholinethiocarboxamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties in experimental models. Additionally, this compound has been studied for its potential to act as a neuroprotective agent in stroke models.
作用机制
The exact mechanism of action of N-(1-Adamantyl)-4-morpholinethiocarboxamide is unknown. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, in vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in experimental models of inflammation.
实验室实验的优点和局限性
The advantages of using N-(1-Adamantyl)-4-morpholinethiocarboxamide in laboratory experiments include its stability, solubility in water, and the ability to be synthesized in a relatively straightforward manner. Additionally, this compound has been shown to have potential therapeutic applications and can be used to study the effects of inflammation and oxidative stress.
The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is still unknown. Additionally, this compound has not been extensively studied in humans and its safety profile is not well-established.
未来方向
The potential future directions for N-(1-Adamantyl)-4-morpholinethiocarboxamide include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the safety and efficacy of this compound in humans is needed. Other potential future directions include the development of new synthesis methods for this compound, as well as the exploration of its potential use in drug delivery systems. Additionally, further research into the effects of this compound on inflammation and oxidative stress is warranted. Finally, further research into the potential use of this compound in laboratory experiments is needed.
属性
IUPAC Name |
N-(1-adamantyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c19-14(17-1-3-18-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPADLRFLRABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196428 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57568-81-7 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)



![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)



![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)
